

"N-(4-cyanophenyl)-4-methoxybenzamide" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-cyanophenyl)-4-methoxybenzamide

Cat. No.: B234523

[Get Quote](#)

N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **N-(4-cyanophenyl)-4-methoxybenzamide**, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, offers insights into its synthesis based on related compounds, and explores potential biological activities by examining structurally similar molecules.

Core Chemical Properties

N-(4-cyanophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a central amide linkage connecting a 4-methoxyphenyl group and a 4-cyanophenyl group. Its chemical structure and key identifiers are presented below.

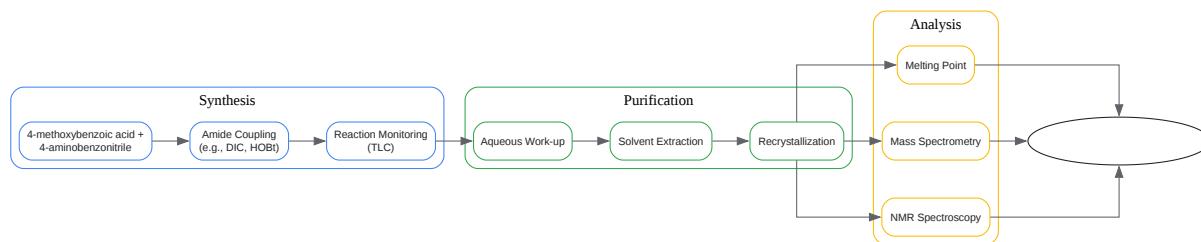
Structure:

Table 1: Physicochemical and Predicted Properties

Property	Value	Source
CAS Number	134925-97-6	[1]
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	252.27 g/mol	[1]
Melting Point	155 - 156 °C	[2]
Boiling Point (Predicted)	365.7 ± 27.0 °C	[3]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[3]
pKa (Predicted)	12.24 ± 0.70	[3]
Polar Surface Area (PSA)	62.12 Å ²	[2]
LogP (XLogP3)	2.892	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide** is not readily available in the cited literature, a general and widely applicable method for the synthesis of N-aryl benzamides involves the coupling of a benzoic acid derivative with an aniline derivative.


A representative protocol, adapted from the synthesis of the structurally related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, is described below.[\[4\]](#) This can serve as a foundational methodology for the synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide**.

General Experimental Protocol: Amide Coupling

- Reaction Setup: To a solution of 4-methoxybenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), are added equimolar amounts of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like N-hydroxybenzotriazole (HOBT).[\[4\]](#)
- Activation: The mixture is stirred at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the activated ester of 4-methoxybenzoic acid.[\[4\]](#)

- Amine Addition: An equimolar amount of 4-aminobenzonitrile is then added to the reaction mixture.
- Reaction Progression: The reaction is stirred at room temperature for several hours (e.g., 10 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[4]
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with an acidic solution (e.g., 0.5 N HCl), a basic solution (e.g., 0.5 N NaOH), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.[4][5]

Experimental Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of **N-(4-cyanophenyl)-4-methoxybenzamide**.

Spectroscopic Data

Specific experimental spectroscopic data for **N-(4-cyanophenyl)-4-methoxybenzamide** is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from data for closely related compounds.

¹H NMR Spectroscopy (Predicted): Based on the spectra of similar compounds such as N-benzyl-4-methoxybenzamide, the proton NMR spectrum of **N-(4-cyanophenyl)-4-methoxybenzamide** in CDCl₃ is expected to show characteristic signals for the aromatic protons of the two benzene rings, a singlet for the methoxy group protons, and a broad singlet for the amide proton.[3]

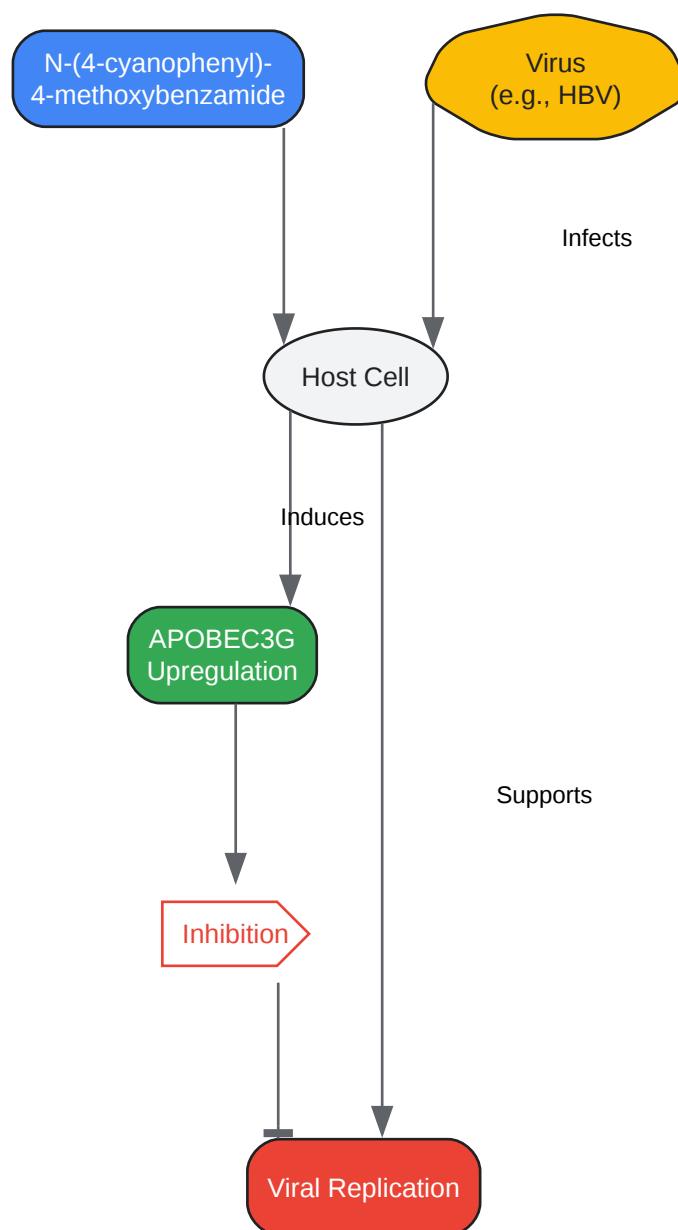
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is anticipated to display distinct signals for the quaternary carbons of the nitrile and amide carbonyl groups, the methoxy carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the C≡N stretching of the nitrile group, and the C-O stretching of the methoxy group.

Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol).

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **N-(4-cyanophenyl)-4-methoxybenzamide** is not currently available. However, studies on structurally related N-phenylbenzamide and 2-methoxybenzamide derivatives suggest potential avenues for investigation.


Antiviral Activity: Certain N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71.[4][6] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit viral replication.[4] A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide showed potent anti-Hepatitis B virus (HBV) activity, which was attributed to the increased intracellular levels of A3G.[4][7]

Hedgehog Signaling Pathway Inhibition: A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[8]

The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.^{[8][9]} These inhibitors target the Smoothened (Smo) receptor, a key component of the Hh pathway.^{[8][10][11]}

Given these findings, it is plausible that **N-(4-cyanophenyl)-4-methoxybenzamide** could exhibit either antiviral or Hedgehog signaling inhibitory activities, or potentially both. Further research is required to validate these hypotheses.

Hypothetical Signaling Pathway: APOBEC3G-Mediated Antiviral Action

[Click to download full resolution via product page](#)

A potential antiviral mechanism of action via APOBEC3G upregulation.

Conclusion

N-(4-cyanophenyl)-4-methoxybenzamide is a compound with well-defined basic chemical properties. While detailed experimental data on its synthesis, solubility, and spectral characteristics are limited, established methodologies for similar compounds provide a strong foundation for its preparation and analysis. The biological activities of related benzamide derivatives suggest that this molecule could be a valuable candidate for further investigation as an antiviral agent or a modulator of key signaling pathways in cancer, such as the Hedgehog pathway. This technical guide serves as a starting point for researchers interested in exploring the potential of **N-(4-cyanophenyl)-4-methoxybenzamide** in drug discovery and development. Further experimental validation is necessary to fully elucidate its chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-cyanophenyl)-4-methoxybenzamide | 149505-74-8 [chemicalbook.com]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. N-(4-cyanophenyl)-4-methoxybenzamide | 149505-74-8 [m.chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["N-(4-cyanophenyl)-4-methoxybenzamide" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b234523#n-4-cyanophenyl-4-methoxybenzamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com